tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a phenoxyphenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways .
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases, such as cancer or neurological disorders. Its ability to modulate biological targets makes it a promising candidate for drug discovery .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate include:
- tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
886365-03-3 |
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Molecular Formula |
C23H31N3O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-phenoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)29-22(27)25-18-12-13-26(16-18)21(15-24)17-8-7-11-20(14-17)28-19-9-5-4-6-10-19/h4-11,14,18,21H,12-13,15-16,24H2,1-3H3,(H,25,27) |
InChI Key |
NSQRQRJDMLTDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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